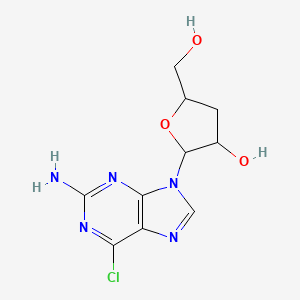
5-Amino-4-bromo-2-chloro-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-bromo-2-chloro-benzoic acid: is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-2-chloro-benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, such as 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Bromination: The amino compound is brominated using bromine or a brominating agent to introduce the bromo substituent.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo and chloro) and the electron-donating amino group.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo substituent reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various substituted benzoic acids can be formed.
Coupling Products: Biaryl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or catalyst in certain organic reactions.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds, including drugs and therapeutic agents.
Biochemical Research: Used in the study of enzyme interactions and metabolic pathways.
Industry:
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-chloro-benzoic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
5-Amino-2-chlorobenzoic acid: Lacks the bromo substituent, leading to different reactivity and applications.
4-Bromo-2-chlorobenzoic acid:
2-Amino-5-bromobenzoic acid: Different positioning of substituents, resulting in varied chemical properties.
Uniqueness: The combination of amino, bromo, and chloro substituents in 5-Amino-4-bromo-2-chloro-benzoic acid provides a unique set of chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
Molecular Formula |
C7H5BrClNO2 |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
5-amino-4-bromo-2-chlorobenzoic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H,11,12) |
InChI Key |
JHXKCJKIUNYEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12096466.png)
![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)



![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)






![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)

